Synthesis and characterization of 5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol
Synthesis and characterization of 5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol
An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif renowned for its prevalence in pharmacologically active compounds, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive, in-depth technical overview of a robust and efficient methodology for the synthesis of a novel aminobenzoxazole derivative, 5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol. We will explore the strategic rationale behind the chosen synthetic pathway, deliver a detailed, step-by-step experimental protocol, and outline a full characterization workflow. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their library of bioactive heterocyclic compounds.
Introduction: The Significance of the Benzoxazole Core
Benzoxazoles are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring.[4] This structural unit is isosteric to naturally occurring nucleotides, which may contribute to its ability to interact with various biopolymers, leading to its diverse pharmacological profile.[3][5] Derivatives of this scaffold have been successfully developed as kinase inhibitors, DNA minor groove binding agents, and modulators of various cellular receptors.[1][3][6]
Aminobenzoxazole derivatives, in particular, have emerged as a highly promising class of compounds in drug discovery.[1][4] The introduction of an amino group provides a key handle for further functionalization and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The target molecule of this guide, 5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol, combines the benzoxazole core with strategically placed amino, hydroxyl, and isopropyl groups, making it a compound of significant interest for screening in various therapeutic areas, especially in oncology and infectious diseases.
Synthetic Strategy and Retrosynthetic Analysis
The cornerstone of benzoxazole synthesis is the condensation of a 2-aminophenol with a carboxylic acid or its activated derivative, followed by intramolecular cyclodehydration.[7][8] This approach is reliable, versatile, and generally high-yielding.
Retrosynthetic Analysis: Our retrosynthetic strategy for the target molecule involves a primary disconnection at the C-O and C-N bonds of the oxazole ring. This reveals a precursor amide, which can be disconnected further into its constituent starting materials: a substituted 2-aminophenol and a substituted benzoic acid.
Caption: Retrosynthetic analysis of the target molecule.
This analysis identifies 2-Amino-4-isopropylphenol and 4-Amino-2-hydroxybenzoic acid as logical and accessible starting materials.
Forward Synthesis Strategy: The chosen forward synthesis involves a one-pot reaction. First, the carboxylic acid is converted in situ to its more reactive acid chloride derivative using thionyl chloride (SOCl₂). This is immediately followed by condensation with the 2-aminophenol to form the intermediate N-(2-hydroxy-5-isopropylphenyl) amide. In the same pot, a strong acid catalyst, such as methanesulfonic acid (MeSO₃H), promotes the crucial intramolecular cyclodehydration, driving the reaction to form the final benzoxazole ring.[9][10] This one-pot approach is highly efficient, minimizing intermediate isolation steps and improving overall yield.
Caption: Proposed one-pot synthetic workflow.
Detailed Experimental Protocols
Disclaimer: All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Synthesis of 5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol
This protocol is based on the highly effective one-pot methodology catalyzed by methanesulfonic acid.[9][10]
Materials:
-
4-Amino-2-hydroxybenzoic acid (1.0 mmol, 1.0 equiv.)
-
2-Amino-4-isopropylphenol (1.0 mmol, 1.0 equiv.)
-
Thionyl chloride (SOCl₂) (1.2 mmol, 1.2 equiv.)
-
Methanesulfonic acid (MeSO₃H) (3.0 mmol, 3.0 equiv.)
-
Toluene, anhydrous (10 mL)
-
Ethyl acetate
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Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Acid Chloride Formation: To a stirred solution of 4-Amino-2-hydroxybenzoic acid (1.0 mmol) in anhydrous toluene (5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol) dropwise at room temperature.
-
Rationale: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides, which are significantly more electrophilic and reactive towards nucleophilic attack by the aminophenol.[9]
-
-
Heat the mixture to reflux (approx. 110°C) for 1-2 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Condensation and Cyclization: Cool the reaction mixture to room temperature. To this solution of the in situ generated acid chloride, add 2-Amino-4-isopropylphenol (1.0 mmol) followed by the dropwise addition of methanesulfonic acid (3.0 mmol).
-
Heat the reaction mixture to 100-110°C and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 7:3) eluent system. The disappearance of the starting materials and the appearance of a new, UV-active spot for the product indicates reaction completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water (50 mL).
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[8]
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
-
Column Chromatography: The crude product should be purified by flash column chromatography on silica gel.[7][11]
-
A gradient elution system, starting with a non-polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 6:4 Hexane:Ethyl Acetate), is recommended to effectively separate the product from any unreacted starting materials or byproducts.
-
Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
-
-
Recrystallization (Optional): For obtaining a highly crystalline solid, the purified product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane.[8][12] Dissolve the compound in a minimum amount of the hot solvent and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization. Filter the crystals and dry under vacuum.
Physicochemical and Spectroscopic Characterization
A comprehensive characterization workflow is essential to unambiguously confirm the identity, structure, and purity of the synthesized molecule.
Caption: A standard workflow for compound characterization.
Expected Characterization Data:
-
Appearance: Off-white to light brown solid.
-
Melting Point: A sharp melting point is indicative of high purity.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the key functional groups.
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~3450-3300 cm⁻¹ (broad): O-H and N-H stretching vibrations.
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
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~2960-2870 cm⁻¹: Aliphatic C-H stretching (from isopropyl group).
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~1620-1580 cm⁻¹: C=N stretching of the oxazole ring and C=C aromatic stretching.
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~1250 cm⁻¹: Aryl C-O stretching.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum will provide detailed information about the electronic environment and connectivity of the hydrogen atoms. Expected signals (in DMSO-d₆):
-
A doublet (~1.2 ppm, 6H) and a septet (~3.0 ppm, 1H) for the isopropyl group.
-
Multiple signals in the aromatic region (~6.0-7.8 ppm) corresponding to the protons on both benzene rings, showing characteristic splitting patterns.
-
Broad singlets for the -NH₂ and -OH protons (chemical shift can vary).
-
-
¹³C NMR Spectroscopy: This will confirm the carbon skeleton of the molecule.
-
Signals for the two methyl carbons of the isopropyl group (~24 ppm) and the methine carbon (~34 ppm).
-
A series of signals in the aromatic region (~100-160 ppm).
-
A downfield signal corresponding to the C2 carbon of the oxazole ring (~165 ppm).
-
-
Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) will be used to determine the molecular weight.
-
The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular formula C₁₆H₁₇N₃O₂ (MW: 283.33 g/mol ).
-
Data Summary
| Parameter | Expected Result |
| Molecular Formula | C₁₆H₁₇N₃O₂ |
| Molecular Weight | 283.33 g/mol |
| Appearance | Off-white to light brown solid |
| Yield | 75-85% (post-chromatography) |
| Purity (by NMR/LC-MS) | >95% |
| Key IR Peaks (cm⁻¹) | ~3400, 3050, 2960, 1610, 1250 |
| Mass Spec (ESI-MS) | m/z = 284.14 [M+H]⁺ |
Potential Applications in Drug Discovery
The structural features of 5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol make it an attractive candidate for biological screening. The benzoxazole core is a known pharmacophore with a wide range of activities.[5][14][15] The presence of amino and hydroxyl groups provides sites for hydrogen bonding, which are crucial for interactions with biological targets like enzyme active sites or protein receptors. These groups also serve as synthetic handles for creating a library of derivatives to explore structure-activity relationships (SAR). This compound and its future analogues could be investigated for a variety of therapeutic applications, including:
-
Anticancer Agents: Many benzoxazole derivatives exhibit potent cytotoxic activity against various cancer cell lines.[1][4]
-
Antimicrobial Agents: The scaffold is present in compounds with antibacterial and antifungal properties.[1]
-
Kinase Inhibitors: The heterocyclic system is a common feature in small molecule kinase inhibitors used in oncology.[1]
-
Anti-inflammatory Agents: Certain benzoxazoles have shown promise as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase (COX).[1][16]
Further in vitro and subsequent in vivo studies are warranted to fully elucidate the therapeutic potential of this novel compound.
References
- Benchchem. Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
- ConnectSci. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Australian Journal of Chemistry. (2008).
- ResearchGate.
- ResearchGate.
- Google Patents. Process for the purification of substituted benzoxazole compounds.
- PMC. Benzisoxazole: a privileged scaffold for medicinal chemistry.
- Unknown Source. Benzoxazole: Synthetic Methodology and Biological Activities. (2025).
- PMC. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2).
- Journal of Chemical and Pharmaceutical Research.
- ResearchGate. One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid.
- World Journal of Pharmaceutical Sciences. Benzoxazoles. (2018).
- Organic Chemistry Portal. Benzoxazole synthesis.
- Benchchem.
- PMC. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals.
- JOCPR.
- Unknown Source. A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments.. (2021).
- Der Pharma Chemica.
- Unknown Source.
- MDPI. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpsonline.com [wjpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. connectsci.au [connectsci.au]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
- 12. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 13. ijpbs.com [ijpbs.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
